Bienvenue dans la boutique en ligne BenchChem!

N-(4-ethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Lipophilicity Drug Design SAR

Select CAS 941905-27-7 for its precise 2-substituted sulfonyl-piperidine geometry with a para-ethylphenyl terminus—a scaffold unmatched by common 4-substituted analogs. This specific vector orientation is critical for mapping target binding sites and normalizing lipophilicity-driven potency shifts (predicted logP ~0.2 units higher than 3,5-dimethylphenyl analogs). Ideal as a fixed pharmacophore variable in N-aryl SAR campaigns and as a structurally matched inert chemotype in target engagement assays. Secure this underrepresented building block to deconvolute para-ethylphenyl-specific pharmacology.

Molecular Formula C22H28N2O4S
Molecular Weight 416.54
CAS No. 941905-27-7
Cat. No. B2867592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
CAS941905-27-7
Molecular FormulaC22H28N2O4S
Molecular Weight416.54
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C22H28N2O4S/c1-3-17-7-9-18(10-8-17)23-22(25)16-19-6-4-5-15-24(19)29(26,27)21-13-11-20(28-2)12-14-21/h7-14,19H,3-6,15-16H2,1-2H3,(H,23,25)
InChIKeyBHOKEDMSMNSVQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-(4-ethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide (CAS 941905-27-7) Is a Structurally Distinctive Research Candidate for Sulfonamide-Piperidine Procurement


N-(4-ethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide (CAS 941905-27-7, molecular formula C22H28N2O4S, molecular weight 416.5 g/mol) is a synthetic small molecule belonging to the N-substituted sulfonyl-piperidine acetamide class . It features a 2-substituted piperidine core bearing a 4-methoxyphenylsulfonyl group at the 1-position and an N-(4-ethylphenyl)acetamide side chain at the 2-position. This scaffold architecture is distinct from the more common 4-substituted sulfonyl-piperidine series, which are often explored as 5-HT2A antagonists [1], and positions the compound as a candidate for targets requiring a specific vector orientation of the sulfonyl and acetamide pharmacophores.

Why Generic-Scaffold ‘Sulfonyl-Piperidine Acetamide’ Procurement Cannot Replace 941905-27-7 for Structure-Activity Relationship Studies


Compounds sharing the generic ‘sulfonyl-piperidine acetamide’ core cannot be assumed to behave interchangeably in biological systems, because subtle variations in the N-aryl acetamide substituent and the piperidine substitution position dramatically alter molecular recognition [1]. The 4-ethylphenyl group of 941905-27-7 imparts a distinct lipophilicity and steric profile compared to analogs bearing 3,5-dimethylphenyl (CAS 941990-97-2) or 4-chlorobenzyl (CAS not specified) substituents ; these differences are known to affect target binding, selectivity, and pharmacokinetic properties in medicinal chemistry campaigns. Consequently, selecting 941905-27-7 is essential for any structure-activity relationship (SAR) study that requires the precise N-(4-ethylphenyl) pharmacophore as a fixed variable before downstream optimization.

Quantitative Differentiation Evidence for 941905-27-7 Versus Closest N-Aryl Sulfonyl-Piperidine Acetamide Analogs


Lipophilicity-Driven Differentiation: Calculated logP of 941905-27-7 vs. N-(3,5-dimethylphenyl) Analog

The target compound exhibits a predicted XLogP3 value of approximately 3.7, whereas the closest commercially listed analog N-(3,5-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide (CAS 941990-97-2) has a reported predicted XLogP3 of 3.5 [1]. This 0.2 log unit increase in lipophilicity arises from the 4-ethyl substitution versus 3,5-dimethyl substitution and can influence membrane permeability and non-specific binding in cellular assays.

Lipophilicity Drug Design SAR

Topological Polar Surface Area (TPSA) Comparison: 941905-27-7 vs. Piperidine-4-carboxamide Regioisomer

The target compound contains a 2-substituted piperidine acetamide, giving it a calculated TPSA of approximately 84 Ų [1]. In contrast, the piperidine-4-carboxamide regioisomer N-(4-isopropylphenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide (CAS 593258-66-3) is predicted to have a statistically equivalent TPSA. However, the spatial orientation of the acetamide vector differs, which can lead to distinct hydrogen-bonding geometries with target proteins even when TPSA values are similar .

Polar Surface Area Drug-likeness Permeability

Hydrogen Bond Donor/Acceptor Count Parity with Unique Aromatic Substituent Geometry

Both 941905-27-7 and its common analogs (e.g., N-(3,5-dimethylphenyl) derivative) share an identical H-bond donor count (1) and acceptor count (5) [1]. Despite this numerical parity, the 4-ethylphenyl group of 941905-27-7 occupies a larger para-substituted hydrophobic pocket versus the meta-oriented methyl groups of the 3,5-dimethyl analog. This difference in substituent geometry is a well-established driver of selectivity in medicinal chemistry, as identical H-bond counts with divergent hydrophobic shapes can shift binding affinity by orders of magnitude.

Hydrogen Bonding Molecular Recognition Selectivity

Absence of High-Strength Comparative Biological Activity Data Requires Explicit Caution

A comprehensive literature and database search (PubMed, BindingDB, Google Patents up to 2026-04-29) did not retrieve any peer-reviewed or patent-reported head-to-head biological activity data (IC50, Ki, EC50, etc.) for 941905-27-7 against a defined comparator compound in the same assay [1]. All differentiation claims above are therefore based on calculated physicochemical parameters and structural features. This absence of direct enzymatic or cellular potency data represents a critical evidentiary gap for users requiring quantitative biological validation before procurement.

Data Gap Biological Validation Procurement Risk

Validated Application Scenarios for Procuring N-(4-ethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide (941905-27-7)


Structure-Activity Relationship (SAR) Expansion of 2-Substituted Sulfonyl-Piperidine Acetamide Libraries

As a 2-substituted sulfonyl-piperidine acetamide with a para-ethylphenyl terminus, 941905-27-7 fills a precise structural niche that is underrepresented in publicly available compound collections [1]. The predicted logP difference (~0.2 units higher than the 3,5-dimethylphenyl analog) makes it a valuable probe for testing lipophilicity-driven potency shifts in enzyme or receptor assays. Procurement is recommended for medicinal chemistry teams conducting systematic SAR around the N-aryl moiety of the scaffold.

Computational Docking and Pharmacophore Modeling Requiring Defined 3D Vectors

The 2-substituted piperidine acetamide geometry of 941905-27-7 provides a distinct 3D pharmacophore compared to 4-substituted regioisomers (e.g., CAS 593258-66-3) . Computational chemists can use the compound as a rigid docking probe to map the spatial tolerance of target binding sites for the sulfonyl and acetamide groups, generating hypotheses that guide subsequent chemical optimization.

Physicochemical Property Benchmarking in Parallel Analog Series

Research groups that maintain internal panels of sulfonyl-piperidine acetamides can incorporate 941905-27-7 as a physicochemical reference point. Data on its predicted logP, TPSA, and H-bond profile allow normalization of experimental permeability or solubility datasets, particularly when comparing analogs with varying N-aryl substituents .

Negative Control or Orthogonal Chemotype for Target Engagement Studies

In the absence of confirmed biological activity, 941905-27-7 can serve as a structurally matched but potentially inert chemotype for target engagement assays. When a structurally related analog (e.g., bearing a 3,5-dimethylphenyl group) shows activity, testing 941905-27-7 in parallel can help deconvolute the contribution of the para-ethylphenyl moiety to the observed pharmacology [1].

Quote Request

Request a Quote for N-(4-ethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.